BenchChemオンラインストアへようこそ!

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide

MMP1 inhibition tetrazole amide enzyme kinetics

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide (CAS 921144-34-5) belongs to the class of N-(tetrazol-5-ylmethyl)-2-phenoxypropanamide derivatives, which combine a tetrazole heterocycle with a phenoxypropanamide backbone. The compound features an N-cyclohexyl substituent on the tetrazole ring—a saturated, non-aromatic group that differentiates it from the more common aryl-substituted analogs in this series.

Molecular Formula C17H23N5O2
Molecular Weight 329.404
CAS No. 921144-34-5
Cat. No. B2421901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide
CAS921144-34-5
Molecular FormulaC17H23N5O2
Molecular Weight329.404
Structural Identifiers
SMILESCC(C(=O)NCC1=NN=NN1C2CCCCC2)OC3=CC=CC=C3
InChIInChI=1S/C17H23N5O2/c1-13(24-15-10-6-3-7-11-15)17(23)18-12-16-19-20-21-22(16)14-8-4-2-5-9-14/h3,6-7,10-11,13-14H,2,4-5,8-9,12H2,1H3,(H,18,23)
InChIKeyCSUQSULJNGUPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide (CAS 921144-34-5): Core Structural & Pharmacophoric Profile for Informed Procurement


N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide (CAS 921144-34-5) belongs to the class of N-(tetrazol-5-ylmethyl)-2-phenoxypropanamide derivatives, which combine a tetrazole heterocycle with a phenoxypropanamide backbone. The compound features an N-cyclohexyl substituent on the tetrazole ring—a saturated, non-aromatic group that differentiates it from the more common aryl-substituted analogs in this series [1]. Tetrazole-containing amides have historically been explored as inhibitors of enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT) [2], and the tetrazole ring serves as a metabolically stable carboxylic acid bioisostere. The cyclohexyl group is expected to confer distinct steric bulk, lipophilicity, and conformational flexibility relative to planar aromatic substituents, making this compound a valuable comparator in structure-activity relationship (SAR) studies.

Why N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide Cannot Be Interchanged with Aryl-Tetrazole Analogs


In the N-(tetrazol-5-ylmethyl)-2-phenoxypropanamide series, simple replacement of the N-substituent on the tetrazole ring fundamentally alters steric, electronic, and lipophilic properties, leading to divergent biological activity and physicochemical behavior. The cyclohexyl group in CAS 921144-34-5 is a saturated, non-aromatic ring that occupies a different conformational space than planar aryl groups (e.g., 4-fluorophenyl, 3,4-difluorophenyl), affecting target binding, metabolic stability, and solubility in ways that cannot be predicted by interpolation from aryl analogs [1]. Evidence from the tetrazole amide ACAT inhibitor class demonstrates that even subtle changes in the N-substituent produce order-of-magnitude differences in enzyme inhibition potency [2]. Consequently, procurement of this specific cyclohexyl derivative is essential for SAR studies aimed at understanding the role of N-substituent topology, and generic substitution with an aryl analog would invalidate comparative analyses.

Quantitative Differentiation Evidence for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide: Comparator-Based Performance Data


MMP1 Inhibitory Potency: Cyclohexyl vs. Class-Level Baseline

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide inhibits human recombinant MMP1 catalytic domain with an IC50 of 2.5 µM (2.50E+3 nM) [1]. While direct head-to-head data for the corresponding aryl analogs are not publicly available, this potency places the compound in the low-micromolar range typical of first-generation tetrazole-based MMP inhibitors. In the broader ACAT inhibitor class, structural modifications of the tetrazole N-substituent have been shown to alter IC50 values by factors exceeding 100-fold [2], supporting the expectation that the cyclohexyl group yields a distinct activity profile relative to aryl variants.

MMP1 inhibition tetrazole amide enzyme kinetics

MMP Isoform Selectivity Profile: MMP1 vs. MMP12 vs. MMP9

The compound displays a cross-MMP selectivity profile: IC50 = 2.5 µM for MMP1 (interstitial collagenase), 2.3 µM for MMP12 (macrophage metalloelastase), and 6.0 µM for MMP9 (gelatinase B), yielding a 2.4-fold selectivity for MMP12 over MMP9 and a 2.6-fold selectivity for MMP1 over MMP9 [1]. This pattern indicates that the cyclohexyl-tetrazole scaffold is not a pan-MMP inhibitor; rather, it discriminates between closely related metalloproteinase family members. In contrast, well-characterized aryl-tetrazole MMP inhibitors often exhibit broad-spectrum inhibition with flatter selectivity profiles, though direct comparative data are absent from public sources.

MMP selectivity tetrazole inhibitor cancer invasion

Predicted Lipophilicity Differentiation: Cyclohexyl vs. 4-Fluorophenyl Analog

The N-cyclohexyl derivative (C17H23N5O2, MW = 329.40 g/mol) is structurally differentiated from its 4-fluorophenyl analog N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide (C17H16FN5O2, MW = 341.34 g/mol) by replacement of a planar, electron-withdrawing aryl ring with a saturated cyclohexyl group [1]. This substitution is predicted to reduce lipophilicity (estimated AlogP ~2.5 vs. ~3.0 for the 4-fluorophenyl analog) and increase aqueous solubility, based on established fragment-based property contributions. However, experimentally measured logP or solubility values are not publicly available for either compound, so the comparison remains at the class-level inference stage.

lipophilicity tetrazole analog drug-likeness

Optimal Procurement and Application Scenarios for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide


MMP Inhibitor SAR Studies Requiring an N-Cyclohexyl Reference Standard

Researchers building structure-activity relationship models for tetrazole-based matrix metalloproteinase inhibitors need a well-characterized reference compound bearing a saturated N-substituent. CAS 921144-34-5 provides an IC50 of 2.5 µM against MMP1, 2.3 µM against MMP12, and 6.0 µM against MMP9 [1], serving as a benchmark for comparing the potency and selectivity impact of aryl, alkyl, and heterocyclic N-substituents. Procurement of this specific compound, rather than an aryl analog, ensures that the steric and electronic contribution of a non-aromatic cyclohexyl ring is explicitly represented in the SAR dataset.

Selective MMP12 Inhibitor Hit-to-Lead Optimization

The compound's 2.6-fold selectivity for MMP12 over MMP9 (IC50 2.3 µM vs. 6.0 µM) [1] makes it a candidate starting point for developing selective macrophage metalloelastase inhibitors. MMP12 is implicated in chronic obstructive pulmonary disease (COPD) and atherosclerosis, and selective inhibitors are sought to avoid the musculoskeletal side effects associated with broad-spectrum MMP inhibition. The cyclohexyl derivative can be used as a scaffold for further medicinal chemistry optimization.

Chemical Biology Tool for Probing MMP1-Dependent Collagenolysis

With an MMP1 IC50 of 2.5 µM [1], this compound can be employed as a tool inhibitor in cell-based collagen degradation assays to study MMP1-dependent extracellular matrix remodeling in cancer invasion, wound healing, or arthritis models. Its non-hydroxamate structure avoids the metal-chelating toxicity liabilities of historical MMP inhibitors, potentially offering cleaner pharmacological phenotypes in mechanistic studies.

Synthetic Building Block for Diversified Tetrazole-Containing Libraries

The compound's synthesis via Ugi-azide multicomponent reaction [2] and the presence of a functionalizable phenoxypropanamide chain make it a versatile intermediate for generating structurally diverse tetrazole libraries. Procurement of the N-cyclohexyl variant enables the exploration of saturated ring topologies in combinatorial chemistry campaigns targeting enzyme inhibition or receptor antagonism.

Quote Request

Request a Quote for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.